molecular formula C24H22N2O3 B2584370 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole CAS No. 307543-37-9

3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole

Cat. No.: B2584370
CAS No.: 307543-37-9
M. Wt: 386.451
InChI Key: KJEAZDXPDUASAN-UHFFFAOYSA-N
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Description

3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is a complex organic compound with a molecular weight of 296.33 g/mol . It is characterized by the presence of an indole core, which is a common structural motif in many biologically active molecules. The compound also features a methoxyphenyl group and a nitroethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methoxyphenyl ethyl ketone, followed by a condensation reaction with 1-methyl-2-phenyl-1H-indole under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and reduce the production cost .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can yield various substituted indoles .

Scientific Research Applications

3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and an indole core makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-25-22-11-7-6-10-20(22)23(24(25)18-8-4-3-5-9-18)21(16-26(27)28)17-12-14-19(29-2)15-13-17/h3-15,21H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEAZDXPDUASAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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